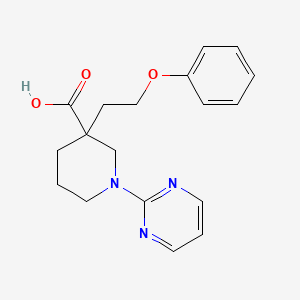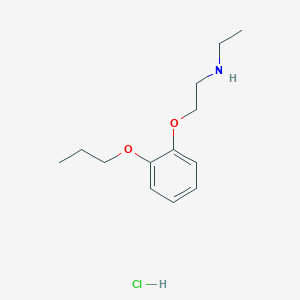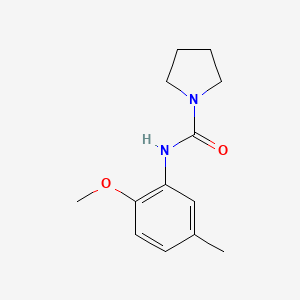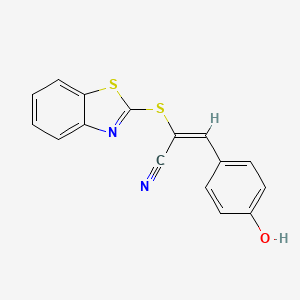
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Übersicht
Beschreibung
Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH. It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether. It is a common preservative in vaccine formulations .
Synthesis Analysis
Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . There are several laboratory methods for the synthesis of phenols, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of a related compound, 2-Propenoic acid, 2-phenoxyethyl ester, is available on ChemSpider .Chemical Reactions Analysis
Phenoxyethanol has germicidal and germistatic properties. It is often used together with quaternary ammonium compounds .Physical And Chemical Properties Analysis
Phenoxyethanol is a colorless oily liquid with a faint rose-like odor. It has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C. It is soluble in water (26 g/kg), chloroform, alkali, diethyl ether, and is miscible in acetone, ethanol, and glycerol .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of medicinal chemistry continues to explore the use of phenoxy compounds in the development of new pharmaceuticals. This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Eigenschaften
IUPAC Name |
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-16(23)18(9-13-24-15-6-2-1-3-7-15)8-4-12-21(14-18)17-19-10-5-11-20-17/h1-3,5-7,10-11H,4,8-9,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWUSTPBPNLSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)(CCOC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)

![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

